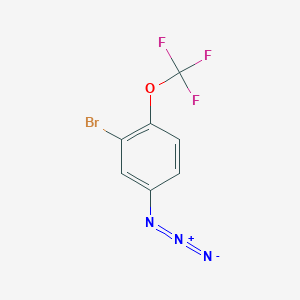

4-Azido-2-bromo-1-(trifluoromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Azido-2-bromo-1-(trifluoromethoxy)benzene” is a chemical compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The compound contains an azido group (-N3), a bromo group (-Br), and a trifluoromethoxy group (-OCF3) attached to the benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Bromo-2-(trifluoromethoxy)benzene can be prepared from (trifluoromethoxy)benzene . Additionally, 1-Bromo-4-(trifluoromethoxy)benzene can be treated with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with azido, bromo, and trifluoromethoxy groups attached to it . The exact positions of these groups on the benzene ring can influence the properties and reactivity of the molecule.Chemical Reactions Analysis

The reactivity of similar compounds has been studied. For example, 1-Bromo-4-(trifluoromethoxy)benzene on treatment with lithium diisopropylamide (LIDA) at -100°C gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene”, include a density of 1.7±0.1 g/cm³, boiling point of 175.3±35.0 °C at 760 mmHg, vapour pressure of 1.6±0.3 mmHg at 25°C, and a molar refractivity of 41.1±0.3 cm³ .Applications De Recherche Scientifique

Synthesis of Polymeric and Liquid Crystalline Materials

A significant application of azido and bromo-substituted compounds lies in the synthesis of polymeric and liquid crystalline materials. For example, compounds have been developed for their redox behavior and liquid crystalline properties, demonstrating potential in creating advanced materials with specific electronic and optical properties (Ito et al., 2003). These materials exhibit multielectron redox behavior and a wide temperature range of columnar mesophases, indicating their utility in electronic devices and displays.

Development of Corrosion Inhibitors

Azido-bromo compounds have also been explored for their potential as corrosion inhibitors. Research into the synthesis of 1,2,3-triazole derivatives from azidomethylbenzenes has shown promising results in inhibiting acidic corrosion of steels (Negrón-Silva et al., 2013). This application is crucial for extending the lifespan of metallic structures and components in industrial settings.

Photochemistry and Photoaffinity Labeling

The photochemistry of azido-substituted compounds, including 4-Azido-2-bromo-1-(trifluoromethoxy)benzene, has been studied for applications in photoaffinity labeling. These compounds can generate carbenes upon irradiation, which can be utilized for labeling biomolecules, thereby offering a method for studying biological systems and developing new therapeutic agents (Shaffer & Platz, 1989).

Organic Synthesis and Click Chemistry

Furthermore, these compounds are valuable in organic synthesis, particularly in click chemistry reactions. The azide group in this compound can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles, which are pivotal in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science (Majireck & Weinreb, 2006).

Mécanisme D'action

The mechanism of action of “4-Azido-2-bromo-1-(trifluoromethoxy)benzene” would depend on its application. In general, the azido group can participate in click reactions, the bromo group can be involved in substitution reactions, and the trifluoromethoxy group can influence the electronic properties of the molecule .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, 1-Bromo-4-(trifluoromethoxy)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

4-azido-2-bromo-1-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3O/c8-5-3-4(13-14-12)1-2-6(5)15-7(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAYDEQCVWUHDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2656742.png)

![methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2656748.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2656751.png)

![5-(4-bromophenyl)-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2656752.png)

![4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)morpholine](/img/structure/B2656754.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2656762.png)

![N-(3-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2656764.png)